7-Hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. This compound has garnered interest in medicinal chemistry due to its potential pharmacological activities. Pyrazolo compounds are known for their diverse biological properties, including anti-inflammatory, analgesic, and antitumor effects. The presence of a thiophene ring in this compound may enhance its biological activity and facilitate interactions with various biological targets.
The compound can be sourced from various synthetic routes involving pyrazole derivatives and thienyl groups. It is classified as a dihydropyrazole due to its dihydro structure, which contributes to its chemical reactivity and biological properties. The classification of this compound falls under the broader category of heterocyclic compounds, which are characterized by the inclusion of at least one heteroatom (in this case, nitrogen) in their ring structure.
The synthesis of 7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step reactions starting from simpler pyrazole derivatives. One notable method is the one-pot synthesis that includes:
This synthetic route has been described in literature as efficient and yielding good results under mild conditions .
The synthesis often employs reagents such as acetic acid or other organic solvents under controlled temperatures to facilitate the reactions. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the progress and purity of the synthesized compounds.
The molecular structure of 7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can be represented as follows:
The structure features a pyrazolo[1,5-a]pyrazine core with a hydroxyl group at position 7 and a thienyl substituent at position 2.
Crystallographic data may reveal specific bond lengths and angles that contribute to its stability and reactivity. For instance, typical bond lengths in similar compounds range from 1.34 Å for C–C bonds to 1.02 Å for N–H bonds.
7-Hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can participate in various chemical reactions due to its functional groups:
These reactions can be exploited for further functionalization or derivatization of the compound .
Reactions are typically carried out under controlled conditions using solvents like ethanol or dimethyl sulfoxide (DMSO), with catalysts such as p-toluenesulfonic acid (p-TSA) enhancing yields.
The mechanism of action for 7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is primarily linked to its interactions with biological targets such as enzymes or receptors involved in disease pathways.
Pharmacological studies indicate that derivatives of this compound exhibit significant activity against various cancer cell lines and may also possess neuroprotective properties .
Quantitative structure-activity relationship (QSAR) studies help elucidate how structural variations influence biological activity, providing insights into optimizing derivatives for enhanced efficacy.
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess stability under heat .
7-Hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has potential applications in:
Research continues into optimizing its pharmacological properties and exploring new therapeutic avenues .
The core synthetic route to 7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hinges on intramolecular aza-Michael cyclization, a regioselective ring-closing strategy. This process constructs the bicyclic framework by exploiting the nucleophilicity of the pyrazole nitrogen toward activated alkenes. As detailed in patent literature, the synthesis initiates with N-alkylation of 3-(2-thienyl)-1H-pyrazole-5-carboxylic acid derivatives using 2-bromoethanol, yielding a bromoethyl intermediate. Subsequent amidation with amino alcohols generates a linear precursor bearing secondary amine and hydroxyl functionalities. Under mild basic conditions (e.g., K₂CO₃ in DMF), the amine undergoes conjugate addition to an acrylate moiety, forming the pyrazine ring via aza-Michael cyclization. This step establishes the stereochemistry at C7, with the hydroxyl group adopting a cis orientation relative to the lactam carbonyl due to stereoelectronic constraints [1].
Critical structural insights were obtained through X-ray crystallography of analogous intermediates. The 7-hydroxy group participates in intramolecular hydrogen bonding with the pyrazine nitrogen (N1), stabilizing the half-chair conformation of the diazabicyclic system. This bonding network explains the observed regioselectivity and resistance to epimerization under physiological conditions. NMR analysis (¹H, ¹³C, HSQC, HMBC) further confirms regiochemistry: the thienyl proton couplings and carbon chemical shifts align with C2 attachment, while H7 exhibits characteristic deshielding (δ 5.2–5.5 ppm) due to the adjacent oxygen [1] [7].
Table 1: Key Spectral Assignments for 7-Hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
| Atom Position | ¹H NMR (δ ppm, DMSO-d₆) | ¹³C NMR (δ ppm, DMSO-d₆) | HMBC Correlations |
|---|---|---|---|
| C2 (Thienyl attachment) | - | 142.1 | H-thienyl(α), H3 |
| H3 (Pyrazole) | 6.45 (s) | 97.8 | C2, C3a, C7a |
| C4 (Carbonyl) | - | 159.3 | H3, H5 |
| H5 | 4.25 (t, J=7.1 Hz) | 42.5 | C4, C6 |
| H6 | 3.82 (m) | 51.8 | C7a, C5 |
| H7 (Hydroxy-bearing) | 5.32 (dd, J=4.8, 8.2 Hz) | 63.7 | C3a, C7a, C=O |
| H7a | - | 143.5 | H3, H6 |
| Thienyl Hα | 7.45 (dd, J=3.7, 5.0 Hz) | 127.5 | C2, Thienyl Cβ |
A major synthetic challenge is suppressing dimeric and trimeric cyclic byproducts arising from oligomerization during ring closure. Unoptimized conditions (e.g., elevated temperatures >80°C or strong bases like NaOH) promote nucleophilic attack by a second molecule of the acyclic precursor on the initial cyclized product, forming bridged diazabicyclo[3.2.1]octane impurities. Patent data reveals that controlling electrophilicity at the Michael acceptor site and reaction stoichiometry is critical [1].
Optimization studies identified three key parameters:
Table 2: Byproduct Formation Under Varied Cyclization Conditions
| Solvent | Base (1.0 eq.) | Temperature (°C) | Reaction Time (h) | Target Monocyclic Yield (%) | Dimeric Byproduct (%) |
|---|---|---|---|---|---|
| DMF | K₂CO₃ | 25 | 24 | 45 | 15 |
| DMF | K₂CO₃ | 50 | 8 | 82 | 7 |
| DMF | K₂CO₃ | 80 | 4 | 60 | 28 |
| THF | K₂CO₃ | 50 | 12 | 88 | 3 |
| Toluene | Cs₂CO₃ | 50 | 10 | 85 | 4 |
| DMF | NaOH | 50 | 6 | 35 | 45 |
Microwave-assisted synthesis (100 W, 120°C, 20 min) was explored as an alternative, reducing reaction times from hours to minutes. However, this approach increased dimeric impurities to 18–22% due to localized superheating, negating yield advantages. Consequently, conventional heating in THF at 50°C remains optimal [1] [8].
The acyclic precursors for cyclization are prone to O-alkylation, N-overalkylation, and premature lactamization. Protecting groups mitigate these side reactions, particularly during the amidation step linking the bromoethylpyrazole to amino alcohols. Comparative studies highlight three effective strategies:
Carboxylate protection (e.g., methyl or ethyl esters) is essential throughout synthesis. Early-stage ester hydrolysis before cyclization leads to spontaneous decarboxylation and pyrazole ring degradation, decreasing yields by >50%. Maintaining the ethyl ester until after ring closure is therefore critical [6].
Table 3: Protecting Group Strategies for Acyclic Precursors
| Protecting Group | Protected Functionality | Deprotection Conditions | Overall Yield to Target Compound (%) | Key Limitation |
|---|---|---|---|---|
| Boc | Amine (pre-cyclization) | TFA/DCM, 0°C, 1h | 78–85% | Acidic waste; requires neutralization |
| SEM | Pyrazole N1 | ZnBr₂, DCM, 25°C, 3h | 88% | High cost of SEM-Cl and ZnBr₂ |
| None (ethyl ester only) | Carboxylate | Not applicable | 65–70% | Low yield due to hydrolysis side reactions |
| Ethyl ester + Boc | Carboxylate + Amine | Sequential: 1) TFA (amine), 2) LiOH (ester) | 75% | Multiple steps; moderate yield |
Solid-phase synthesis (SPS) offers theoretical advantages for generating pyrazolo[1,5-a]pyrazin-4(5H)-one libraries, but practical limitations emerge for the 7-hydroxy-2-(2-thienyl) derivative. SPS typically employs Wang resin-linked acrylate esters. The 3-(2-thienyl)-1H-pyrazole-5-carboxylic acid is attached via ester linkage, followed by nucleophilic displacement with bromoethanol, amidation with N-Boc-aminoethanol, deprotection, and on-resin aza-Michael cyclization. Cleavage (95% TFA) releases the product. While this approach achieves moderate purity (∼85%), significant racemization at C7 occurs (up to 35% epi-isomer) due to prolonged exposure to acidic resin linkages, diminishing enantiomeric integrity [8].
In contrast, solution-phase synthesis, despite requiring isolation intermediates, delivers higher stereochemical fidelity. The key differentiators are:
Table 4: Solid-Phase vs. Solution-Phase Synthesis Comparison
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis (Wang Resin) |
|---|---|---|
| Overall Yield | 82–88% | 60–70% |
| Purity (After Workup) | >98% (Recrystallization) | 85–90% (Requires Prep-HPLC) |
| Reaction Time for Cyclization | 8–12 h | 24–36 h (Swelling-dependent) |
| Stereochemical Purity (ee at C7) | >99% | 65–70% |
| Scalability | Kilogram-scale demonstrated | Milligram to gram scale only |
| Key Advantage | High stereocontrol; No specialized equipment | Automated parallel synthesis for library generation |
| Major Limitation | Intermediate isolations needed | Racemization; High resin cost |
Hybrid approaches show promise: early steps (resin attachment, N-alkylation) on solid phase, followed by cleavage of the linear precursor and solution-phase cyclization. This balances throughput and stereoselectivity, achieving 80% yield and 95% ee [8].
CAS No.: 2134602-45-0
CAS No.: 77-16-7
CAS No.:
CAS No.:
CAS No.: 12382-36-4